molecular formula C12HBr7O2 B019440 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin CAS No. 103456-43-5

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin

Cat. No. B019440
M. Wt: 736.5 g/mol
InChI Key: FPCROEVBHPWKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin (HBDD) is a synthetic chemical compound that belongs to the class of polybrominated dibenzo-p-dioxins. It is a highly toxic chemical that has been found to pose a significant threat to human health and the environment. HBDD is primarily used as a flame retardant in various industrial applications, including electronic equipment, textiles, and construction materials.

Mechanism Of Action

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR) and activating a range of cellular pathways involved in inflammation, oxidative stress, and DNA damage. The precise mechanism of action of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin is still not fully understood, and further research is needed to elucidate its molecular targets.

Biochemical And Physiological Effects

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin has been found to induce a range of biochemical and physiological effects in various organs and tissues, including the liver, kidney, and immune system. These effects include alterations in gene expression, oxidative stress, and inflammation.

Advantages And Limitations For Lab Experiments

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin has several advantages as a research tool, including its high potency and specificity for the AhR. However, its toxicity and environmental persistence pose significant challenges for laboratory experiments, and careful handling and disposal are necessary to ensure the safety of researchers and the environment.

Future Directions

There are several areas of future research that are needed to better understand the toxicological properties and environmental impact of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin. These include:
1. Development of new analytical methods for the detection and quantification of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin in environmental samples.
2. Investigation of the long-term effects of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin exposure on human health and the environment.
3. Evaluation of the potential synergistic effects of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin with other environmental pollutants.
4. Development of alternative flame retardants that are safer and more environmentally friendly.
5. Assessment of the effectiveness of current regulations and policies in controlling the use and disposal of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin.
In conclusion, 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin is a highly toxic chemical that has significant implications for human health and the environment. Scientific research has shown that exposure to 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin can cause a range of adverse health effects, and further research is needed to better understand its mechanism of action and long-term impact. The development of safer and more environmentally friendly alternatives to 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin is also a critical area of future research.

Synthesis Methods

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin is synthesized through the bromination of dibenzo-p-dioxin using a mixture of bromine and sulfuric acid. The synthesis process is highly complex and requires specialized equipment and expertise.

Scientific Research Applications

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin has been extensively studied for its toxicological properties and environmental impact. Scientific research has shown that exposure to 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin can cause a range of adverse health effects, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity.

properties

IUPAC Name

1,2,3,4,6,7,8-heptabromodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr7O2/c13-2-1-3-10(7(17)4(2)14)21-12-9(19)6(16)5(15)8(18)11(12)20-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCROEVBHPWKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr7O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074245
Record name 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin

CAS RN

110999-47-8
Record name Dibenzo(b,e)(1,4)dioxin, 1,2,3,4,6,7,8-heptabromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110999478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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